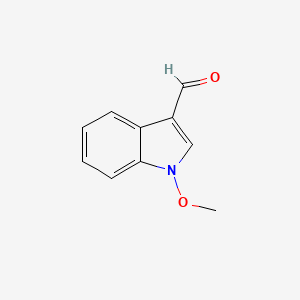

1-Methoxyindole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxyindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGIENSPALNOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327976 | |

| Record name | 1-methoxyindole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Methoxy-1H-indole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67282-55-7 | |

| Record name | 1-Methoxyindole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67282-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methoxyindole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxy-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methoxy-1H-indole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 - 51 °C | |

| Record name | 1-Methoxy-1H-indole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 1 Methoxyindole 3 Carbaldehyde and Its Core Structure

Established Synthetic Routes to 1-Methoxyindole-3-carbaldehyde

Traditional synthetic routes to this compound typically involve a two-stage process: the formation of the 1-methoxyindole (B1630564) core, followed by the introduction of a formyl group at the C-3 position.

Synthesis from Indoline (B122111) and 1-Hydroxyindole (B3061041) Intermediates

The synthesis of the 1-methoxyindole scaffold often begins with precursors like indoline or involves the formation of a 1-hydroxyindole intermediate. clockss.org

One established method involves the oxidation of 2,3-dihydroindole (indoline) using reagents like hydrogen peroxide in the presence of sodium tungstate. clockss.orgclockss.org This reaction generates 1-hydroxyindole, which is often unstable and used in situ. clockss.orgclockss.org The subsequent methylation of the 1-hydroxyindole intermediate yields the more stable 1-methoxyindole. nih.govmdpi.com This methylation can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base. nih.govmdpi.com

Another approach involves the reductive cyclization of 2-nitrophenylacetaldehydes. This process, followed by a sequence of acetylation, hydrolysis, and methylation, also affords the 1-methoxyindole core structure, which is then ready for further functionalization. semanticscholar.orgrsc.org

Vilsmeier Reaction for Formylation at C-3

Once the 1-methoxyindole core is obtained, the introduction of the aldehyde group at the electron-rich C-3 position is commonly achieved via the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.com This reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds. mychemblog.comjk-sci.com

The process begins with the formation of the Vilsmeier reagent, a substituted chloroiminium ion. This electrophilic species is typically generated in situ from a disubstituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). chemistrysteps.commychemblog.comnrochemistry.com The 1-methoxyindole then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution reaction. organic-chemistry.orgnrochemistry.com The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final product, this compound. mychemblog.comjk-sci.com

Mechanochemical Approaches in the Synthesis of this compound Derivatives

In line with the principles of green chemistry, mechanochemical methods offer a sustainable alternative to traditional solution-based synthesis. nih.gov These techniques, which use mechanical force (e.g., ball milling) to drive chemical reactions, significantly reduce or eliminate the need for bulk solvents. mdpi.com

Mechanochemical Oximation Reactions for 1-Methoxyindole-3-carboxaldehyde Oxime

A notable application of mechanochemistry in this context is the synthesis of 1-methoxyindole-3-carboxaldehyde oxime, a key derivative and an intermediate in the production of certain indole (B1671886) phytoalexins. nih.govsemanticscholar.org This transformation is achieved through the solvent-free reaction of this compound with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) and a solid base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), in a ball mill. nih.govnih.gov

This mechanochemical approach is presented as a safer and more efficient alternative to conventional solution-phase oximation, which can carry significant risks, especially when performed in aqueous solutions. nih.govnih.gov The conversion to the oxime under these solid-state conditions is reported to be nearly complete. nih.govresearchgate.net

Yield Optimization and Reaction Conditions in Mechanochemistry

The efficiency of the mechanochemical synthesis of 1-methoxyindole-3-carboxaldehyde oxime is highly dependent on the reaction conditions. Key parameters that can be adjusted to optimize the yield include milling time, the choice of base, and the type of milling equipment (e.g., vessel and ball material).

Research has shown that under optimized conditions, yields of nearly 95% can be achieved after just 20 minutes of milling. nih.govnih.govresearchgate.net The table below summarizes findings from optimization experiments, illustrating the impact of different parameters on the reaction outcome.

Data synthesized from experimental results reported in the literature. nih.govresearchgate.net

Environmental and Sustainability Aspects of Mechanochemical Synthesis

The mechanochemical route to derivatives like 1-methoxyindole-3-carboxaldehyde oxime aligns closely with the principles of green chemistry, offering significant environmental and sustainability advantages over traditional solvent-based methods. mdpi.com

The primary benefits include:

Waste Reduction : By eliminating the need for bulk organic solvents, mechanochemistry drastically reduces the generation of chemical waste. This leads to a lower E-factor (Environmental factor) and Process Mass Intensity (PMI), key metrics in assessing the environmental footprint of a chemical process. rsc.org

Energy Efficiency : Mechanochemical reactions are often significantly faster than their solution-based counterparts, leading to reduced energy consumption. nih.gov

Higher Yields and Purity : In many cases, mechanochemical synthesis can lead to higher product yields and purity, simplifying work-up and purification procedures. mdpi.com

Table of Compounds

Alternative and Emerging Synthetic Pathways for 1-Methoxyindole Derivatives

While traditional methods for the synthesis of 1-methoxyindole derivatives often rely on the direct methylation of a pre-formed 1-hydroxyindole core, recent research has focused on developing more efficient, one-pot, and regioselective strategies. These alternative and emerging pathways provide access to a diverse range of substituted 1-methoxyindoles, starting from readily available precursors.

The versatility of this one-pot method has been demonstrated through the synthesis of various derivatives, as detailed in the table below.

| Substrate (R Group) | Alcohol Nucleophile (R¹) | Alkyl Halide (R²) | Product | Yield (%) |

|---|---|---|---|---|

| Phenyl | Methanol (B129727) | Methyl Iodide | 1-methoxy-2-methyl-3-phenyl-1H-indole-4-carboxylate | 75 |

| 4-Chlorophenyl | Methanol | Methyl Iodide | Methyl 2-(4-chlorophenyl)-1-methoxy-3-methyl-1H-indole-4-carboxylate | 72 |

| Phenyl | Ethanol | Ethyl Iodide | Ethyl 1-ethoxy-2-methyl-3-phenyl-1H-indole-4-carboxylate | 68 |

| Phenyl | Methanol | Benzyl Bromide | Methyl 1-(benzyloxy)-2-methyl-3-phenyl-1H-indole-4-carboxylate | 65 |

Another innovative approach is the base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates. nih.gov This method allows for the direct formation of N-alkoxyindoles in a two-step, one-pot reaction. The process begins with the treatment of the 2-nitrostyrene derivative with a hindered base, such as sodium tert-pentoxide, which induces cyclization to form an N-hydroxyindole intermediate. nih.gov Subsequent addition of an electrophile, for instance, methyl iodide, to the cooled reaction mixture results in the desired N-alkoxyindole. nih.gov This pathway offers a more consistent alternative to other methods that can suffer from variable yields. nih.gov

The reductive cyclization of 2-nitrophenylacetaldehydes represents another valuable synthetic route. semanticscholar.orgrsc.org This process, followed by a sequence of acetylation, hydrolysis, and methylation, furnishes the corresponding 1-methoxyindoles. rsc.org These products can then undergo further functionalization, such as the Mannich reaction at the C3 position. semanticscholar.orgrsc.org

More recent and highly regioselective methods have also been developed. The Larock heteroannulation is a powerful tool for constructing ring-A substituted indoles, including those with methoxy (B1213986) groups. nih.gov This palladium-catalyzed process involves the reaction of a substituted 2-iodoaniline (B362364) with an alkyne, allowing for precise control over the substitution pattern on the indole core. nih.gov Similarly, the annulation of C-nitrosoaromatics with conjugated terminal alkynones provides a direct and atom-economical route to 3-aroylindoles. unito.it This reaction can produce N-hydroxy-3-aroylindoles, which are direct precursors to N-methoxy derivatives through subsequent alkylation. unito.it

These emerging synthetic strategies highlight a shift towards more sophisticated and efficient methodologies in indole chemistry. They not only provide novel access to the 1-methoxyindole core but also allow for the introduction of a wide array of substituents, facilitating the exploration of this chemical space for various applications.

| Method | Starting Materials | Key Reagents/Conditions | Intermediate | Key Advantages | Reference |

|---|---|---|---|---|---|

| One-Pot Synthesis | Conjugate Nitro Ketoesters, Alcohols, Alkyl Halides | SnCl₂·2H₂O, DBU | 1-Hydroxyindole | High efficiency, one-pot procedure, good to modest yields | nih.govmdpi.com |

| Base-Mediated Cyclization | Alkyl 2-(2-nitroaryl)-2-butenoates, Electrophile | Sodium tert-pentoxide, Methyl Iodide | N-Hydroxyindole | Consistent yields, direct N-alkoxyindole formation | nih.gov |

| Reductive Cyclization | 2-Nitrophenylacetaldehydes | Reduction, Acetylation, Hydrolysis, Methylation | N/A | Access to C3-functionalized 1-methoxyindoles | semanticscholar.orgrsc.org |

| Larock Heteroannulation | Substituted 2-Iodoaniline, Alkyne | Palladium catalyst | N/A | High regioselectivity for ring-A substitution | nih.gov |

| Annulation of C-Nitrosoaromatics | C-Nitrosoaromatics, Conjugated Terminal Alkynones | Heat or catalyst | N-Hydroxyindole | Atom-economical, highly regioselective | unito.it |

Elucidation of Reactivity and Reaction Mechanisms of 1 Methoxyindole 3 Carbaldehyde

Nucleophilic Substitution Reactions on the Indole (B1671886) Nucleus

1-Methoxyindole-3-carbaldehyde serves as a versatile electrophile, readily undergoing nucleophilic substitution reactions. researchgate.netresearchgate.net The presence of an electron-withdrawing formyl group at the 3-position of the indole skeleton facilitates these reactions. researchgate.net This activation allows the methoxy (B1213986) group at the 1-position to function as an effective leaving group, enabling the introduction of various nucleophiles onto the indole ring. researchgate.net

A key feature of the reactivity of this compound is the high regioselectivity of nucleophilic attack. Diverse nucleophiles react preferentially at the 2-position of the indole nucleus to yield 2-substituted indole-3-carbaldehydes. researchgate.netresearchgate.net This consistent regioselectivity makes the compound a valuable precursor for synthesizing a variety of 2,3-disubstituted indoles, which can be challenging to access through traditional electrophilic substitution methods. scispace.com The presence of an additional electron-withdrawing group, such as a nitro group at the 6-position, can further enhance this reactivity, leading to excellent yields in reactions with various nucleophiles. nii.ac.jpclockss.org

This compound reacts efficiently with both sulfur- and oxygen-centered nucleophiles. scispace.com For instance, the reaction with sodium thiomethoxide (NaSMe) in refluxing methanol (B129727) proceeds smoothly to produce the phytoalexin brassicanal A in high yield. scispace.com Similarly, oxygen-centered nucleophiles, such as sodium methoxide (B1231860) (NaOMe) and sodium ethoxide (NaOEt), react in their respective alcohols to afford the corresponding 2-alkoxyindole-3-carbaldehydes in excellent yields. scispace.com Reactions with diols and other alcohols also proceed, though sometimes with lower yields depending on the nucleophile's structure. scispace.com

Table 1: Reactions with Sulfur- and Oxygen-Centered Nucleophiles

| Nucleophile Reagent | Product | Yield (%) |

| NaSMe | Brassicanal A | 94 |

| NaOMe | 2-Methoxyindole-3-carbaldehyde | 90 |

| NaOEt | 2-Ethoxyindole-3-carbaldehyde | 95 |

| Sodium Ethylene Glycolate | 2-(2-Hydroxyethoxy)indole-3-carbaldehyde | 50 |

| Sodium 1,3-Propanediolate | 2-(3-Hydroxypropoxy)indole-3-carbaldehyde | 76 |

The compound also undergoes substitution with various nitrogen- and carbon-centered nucleophiles. scispace.comclockss.org Nitrogen heterocycles like pyrrole (B145914) and indole react in the presence of sodium hydride (NaH) in dimethylformamide (DMF) to give the 2-substituted products in near-quantitative yields. clockss.org Alicyclic amines such as pyrrolidine (B122466) and piperidine (B6355638) also yield the corresponding 2-aminoindole derivatives. clockss.org

Carbon-centered nucleophiles, including cyanide and enolates, effectively displace the 1-methoxy group. scispace.com The reaction with potassium cyanide (KCN) provides 2-cyanoindole-3-carbaldehyde in 98% yield. scispace.com Reactions with ketones like acetone (B3395972) or 3-acetylpyridine, in the presence of a strong base like potassium hydride (KH), also lead to the formation of a C-C bond at the 2-position. scispace.com

Table 2: Reactions with Nitrogen- and Carbon-Centered Nucleophiles

| Nucleophile Reagent | Base/Solvent | Product | Yield (%) |

| Pyrrole | NaH / DMF | 2-(Pyrrol-1-yl)indole-3-carbaldehyde | 99 |

| Indole | NaH / DMF | 2-(Indol-1-yl)indole-3-carbaldehyde | 95 |

| Imidazole | NaH / DMF | 2-(Imidazol-1-yl)indole-3-carbaldehyde | 80 |

| Pyrrolidine | NaH / DMF | 2-(Pyrrolidin-1-yl)indole-3-carbaldehyde | 71 |

| KCN | - | 2-Cyanoindole-3-carbaldehyde | 98 |

| Acetone | KH / THF | 2-(2-Oxopropyl)indole-3-carbaldehyde | 51 |

| 3-Acetylpyridine | KH / THF | 2-(2-Oxo-2-(pyridin-3-yl)ethyl)indole-3-carbaldehyde | 74 |

| Dimethyl malonate | NaOMe / MeOH | Dimethyl 2-(3-formyl-1H-indol-2-yl)malonate | 46 |

The reaction mechanism does not involve a direct substitution at the 1-position. Instead, the 1-methoxy group functions as a leaving group in a process that facilitates substitution at the 2-position. researchgate.netnii.ac.jp The presence of the electron-withdrawing carbaldehyde at C3 makes the C2 position of the indole ring electrophilic and susceptible to nucleophilic attack. researchgate.net The proposed mechanism involves the nucleophile attacking the 2-position, which leads to the simultaneous or subsequent elimination of the methoxy group from the nitrogen atom at the 1-position. nii.ac.jpclockss.org This process results in the formation of a 2-substituted indole-3-carbaldehyde, regenerating the indole aromaticity.

Isomerization Studies of this compound Oxime

The oxime derivative of this compound is a key intermediate in the synthesis of certain indole phytoalexins. nih.gov Like other aldoximes, it can exist as two geometric isomers, syn and anti (also referred to as Z and E). nih.gov

The reaction of this compound with hydroxylamine (B1172632) can produce a mixture of syn and anti isomers. nih.gov The ratio of these isomers can be influenced by the reaction conditions. One study reported an initial syn:anti ratio of 40:60. nih.gov

These isomers can undergo mutual isomerization. nih.gov The stability of the isomers and the equilibrium ratio can depend on the conditions, such as the solvent and the physical state (solution vs. solid state). researchgate.netnih.gov For instance, in a CDCl₃ solution, the pure anti oxime was found to isomerize to a mixture with a syn:anti ratio of 15:85, while the syn isomer was more stable, reaching a syn:anti ratio of 97:3 after several days. nih.gov Under acidic conditions in solution, isomerization tends to favor the formation of the anti isomer, whereas in the solid state, the syn isomer can be more prevalent. researchgate.netnih.gov The distinct structures of the syn and anti isomers are typically elucidated and differentiated using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov

Table 3: Isomer Ratios of this compound Oxime in CDCl₃

| Starting Isomer | Equilibrium Ratio (syn:anti) after 7 days |

| Pure anti | 15:85 |

| Pure syn | 97:3 |

Acidic Conditions and Isomer Ratio Shifts

The study of molecules that can exist as isomers is crucial in understanding their reactivity and potential applications. In the case of derivatives of this compound, such as its oxime, the presence of syn and anti isomers (also referred to as Z and E isomers) has been a subject of investigation. The ratio of these isomers is not static and can be significantly influenced by the chemical environment, particularly the pH.

Under acidic conditions, a notable isomerization from the anti to the syn isomer has been observed for oximes of N-substituted indole-3-carboxaldehydes with electron-donating groups, including the 1-methoxy analog. mdpi.com For the 1-methoxyindole-3-carboxaldehyde oxime, subjecting pure isomers to acidic conditions in solution leads to an equilibrium state. mdpi.com It has been found that the stability of anti isomers of indole-3-carbaldehyde oxime derivatives is considerably low in an acidic medium, which favors the isomerization to the syn product. mdpi.com

Specifically, when either the pure syn or anti isomer of 1-methoxyindole-3-carboxaldehyde oxime is placed in an acidic solution, an equilibrium is slowly established, resulting in a syn:anti ratio of approximately 40:60. mdpi.com This indicates that in solution under acidic conditions, the formation of the anti isomer is favored. mdpi.com This shift is a key consideration in synthetic procedures where acidic catalysts are employed, as it can dictate the isomeric composition of the final product.

Solid-State vs. Solution-Phase Isomer Prevalence

The preferential form of a molecule, whether as a syn or anti isomer, can differ between its solid state and when it is dissolved in a solution. This phenomenon is observed in the case of 1-methoxyindole-3-carboxaldehyde oxime. mdpi.com

While in an acidic solution the anti isomer is the predominant form at equilibrium, the opposite is true in the solid state. mdpi.com Investigations have revealed a prevalence of the syn isomer in the solid phase. mdpi.com This contrast highlights the influence of intermolecular forces within the crystal lattice on the conformational preference of the molecule, which can favor an arrangement that is different from the most stable conformation in solution. The isomerization of the syn isomer, which is preferred in the solid state, readily occurs in solution under acidic conditions, further demonstrating the phase-dependent nature of isomer prevalence. mdpi.com

| Condition | Predominant Isomer | syn:anti Ratio | Reference |

|---|---|---|---|

| Acidic Solution (Equilibrium) | anti | ~40:60 | mdpi.com |

| Solid-State | syn | Not Applicable | mdpi.com |

Condensation and Derivatization Reactions at the Aldehyde Functionality

The aldehyde group at the 3-position of the 1-methoxyindole (B1630564) ring is a versatile functional group that readily participates in condensation and derivatization reactions. This reactivity allows for the synthesis of a wide array of more complex molecules with potential biological activities.

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-one compounds. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base or acid catalyst. This compound serves as a key building block in the synthesis of indole-based chalcones. nih.gov

In a typical synthesis, this compound is reacted with an equimolar amount of a substituted acetophenone (B1666503). nih.gov The reaction can be catalyzed by bases such as aqueous potassium hydroxide (B78521) or piperidine. nih.govnih.gov These reactions efficiently yield indole-chalcones, which often precipitate from the solution, simplifying their purification. nih.gov For instance, chalcone 18c, which incorporates a 1-methoxyindole moiety, was prepared through this condensation method. nih.gov The versatility of this reaction allows for the creation of a diverse library of chalcone derivatives by varying the acetophenone reactant. nih.govnih.gov

| Aldehyde Reactant | Ketone Reactant | Catalyst | Reference |

|---|---|---|---|

| 1-Methoxyindole-3-carboxaldehyde | Substituted Acetophenones | 50% aq. KOH or Piperidine | nih.gov |

| Indole-3-carboxaldehydes | Aromatic Ketones | Piperidine | nih.gov |

Semicarbazone and Thiosemicarbazone Formation

The aldehyde functionality of indole-3-carbaldehydes, including the 1-methoxy derivative, can be readily converted into semicarbazones and thiosemicarbazones. These derivatives are formed through the condensation reaction of the aldehyde with semicarbazide (B1199961) or thiosemicarbazide (B42300), respectively. This reaction is a classic Schiff base formation.

The synthesis of thiosemicarbazones from indole-3-carboxaldehyde (B46971) is typically achieved by refluxing the aldehyde with thiosemicarbazide in a solvent like ethanol. nih.govresearchgate.net The resulting thiosemicarbazone often precipitates from the solution upon cooling or removal of the solvent. nih.govresearchgate.net These derivatives are of interest due to their potential biological activities. nih.govnih.gov The formation of the C=N double bond in the product is a key feature of this reaction. nih.gov

Rearrangement Reactions Involving 1-Methoxyindole Derivatives

The 1-methoxyindole scaffold can undergo various rearrangement reactions, leading to the formation of structurally diverse products. These rearrangements can be triggered by different reagents and conditions. For example, 1-hydroxyindoles, which are closely related to 1-methoxyindoles, can undergo rearrangement when treated with acids. clockss.org

One notable reaction is the nucleophilic substitution that occurs at the 2-position of this compound. scispace.com While not a classical rearrangement of the entire indole core, it involves the displacement of the methoxy group and the introduction of a new substituent. For instance, reaction with sodium methoxide in methanol leads to the formation of 2-methoxyindole-3-carbaldehyde. scispace.com

More complex rearrangements have been observed with other 1-alkoxyindole derivatives. Photoirradiation of 1-ethoxy-2-phenylindole in methanol results in a rearrangement to produce 6-ethoxy-2-phenylindole as a minor product. clockss.orgresearchgate.net Additionally, the reaction of 1-hydroxy-2-phenylindole (B159980) with tosyl chloride also yields a rearranged product, 6-tosyloxy-2-phenylindole. clockss.orgresearchgate.net These examples suggest that the 1-methoxyindole system possesses the potential for skeletal rearrangements, particularly under conditions that can generate reactive intermediates. A proposed mechanism for the rearrangement of 1-hydroxyindoles involves the initial formation of a 1-formyloxy intermediate, which then rearranges to a 5-formyloxy derivative. clockss.org

Advanced Spectroscopic Characterization and Theoretical Analysis in Research

Application of Advanced NMR Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. In the context of 1-methoxyindole-3-carbaldehyde and its derivatives, advanced NMR techniques are employed to resolve complex structural questions, such as isomerism, and to provide evidence for proposed reaction mechanisms.

When this compound is converted to its oxime, it can exist as two geometric isomers: syn (Z) and anti (E). These isomers often exhibit distinct physical properties and biological activities, making their unambiguous identification crucial. Advanced NMR spectroscopy is the primary tool for this purpose. nih.govmdpi.com

The differentiation between syn and anti isomers is achieved by analyzing the chemical shifts of specific protons in the ¹H-NMR spectrum. researchgate.net For instance, the spatial proximity of the oxime's hydroxyl (-OH) group to the imine proton (-CH=N-) in the E-isomer results in a different magnetic environment compared to the Z-isomer, leading to distinguishable chemical shifts. mdpi.com Studies on N-substituted indole-3-carbaldehyde oximes have demonstrated that the imine proton signal for the E-isomer typically appears at a downfield chemical shift (δ 8.25–8.85 ppm) due to the deshielding effect of the nearby imine nitrogen and indole (B1671886) ring. mdpi.com

Research on 1-methoxyindole-3-carboxaldehyde oxime has shown that the ratio of these isomers can be determined from ¹H-NMR spectra. nih.govresearchgate.net For example, a literature-based synthesis yielded a syn:anti isomer ratio of 40:60. nih.gov The stability and interconversion of these isomers can also be monitored by NMR under various conditions, such as in the presence of acid, revealing that the anti isomer can convert to the more stable syn form. nih.govmdpi.com

| Isomer Type | Key Proton | Typical Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

|---|---|---|---|

| E-isomer (anti) | Imine (-C=N-) Proton | 8.25–8.85 | Deshielding effect from spatial proximity to electron-withdrawing imine nitrogen and indole ring. mdpi.com |

| Z-isomer (syn) | Imine (-C=N-) Proton | Generally more shielded (upfield) compared to the E-isomer. | Different spatial orientation relative to the indole and oxime groups. |

Spectroscopic data, particularly ¹H-NMR, is invaluable for elucidating reaction mechanisms involving this compound. By monitoring reactions over time, researchers can identify transient intermediates and track the formation of products, providing direct evidence for a proposed mechanistic pathway.

For example, in the study of nucleophilic substitution reactions of this compound, ¹H-NMR was used to confirm the structure of the resulting 2-substituted indole-3-carbaldehydes. scispace.com Furthermore, in reactions where unstable intermediates were formed, ¹H-NMR inspection of the crude reaction mixture could reveal characteristic signals, confirming the presence of these transient species even if they could not be isolated. scispace.com This approach was used to support a mechanism involving an initial nucleophilic attack followed by a Claisen rearrangement, by identifying signals corresponding to the unstable rearranged intermediate. scispace.com

Quantum Chemical Studies and Computational Modeling

Quantum chemical studies provide a theoretical framework for understanding the intrinsic properties of this compound at the atomic level. These computational methods are used to predict molecular structure, reactivity, and potential biological interactions, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules. For derivatives of indole-3-carbaldehyde, DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry and analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's electronic stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com Analysis of the electron density distribution in these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. This information is crucial for understanding reaction mechanisms and designing new synthetic pathways. researchgate.net

| Computational Parameter | Significance | Typical Application |

|---|---|---|

| Geometry Optimization | Predicts the most stable 3D structure (bond lengths, angles). researchgate.net | Provides a foundational structure for all other computational analyses. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic stability. mdpi.com | A smaller gap suggests the molecule is more reactive and less stable. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Investigates charge delocalization and intramolecular interactions. researchgate.net | Reveals the stability contributions from hyperconjugative interactions. |

Molecular Electrostatic Potential (MEP) analysis is a computational technique that creates a 3D map of the electronic density around a molecule, visualizing its electrostatic potential. researchgate.net This map is color-coded to identify regions of negative and positive potential, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com

For indole-based structures, MEP maps typically show negative potential (red/yellow regions) around electronegative atoms like the carbonyl oxygen and imine nitrogen, identifying them as hydrogen bond acceptors and sites for electrophilic attack. mdpi.comresearchgate.net Positive potential regions (blue) are usually found around hydrogen atoms, indicating sites for nucleophilic attack. This analysis is instrumental in predicting how the molecule will interact with other reagents or biological targets like enzyme active sites. mdpi.comresearchgate.net

Computational methods are increasingly used to predict the biological activities of compounds before undertaking extensive laboratory testing. nih.gov For derivatives of this compound, molecular docking is a key technique used to simulate the interaction between the molecule (ligand) and the active site of a biological target, such as an enzyme or receptor. researchgate.net

These simulations predict the preferred binding orientation and calculate a binding affinity or docking score, which estimates the strength of the interaction. mdpi.com For example, docking studies on indole-3-carbaldehyde oxime derivatives against the urease enzyme helped to explain their inhibitory activity by identifying key interactions, such as hydrogen bonding and hydrophobic contacts, with active site residues. mdpi.com In addition to docking, Quantitative Structure-Activity Relationship (QSAR) models and online prediction tools (e.g., PASS) can be used to forecast a compound's likely biological activity spectrum based on its chemical structure. nih.govinonu.edu.tr

Molecular Dynamics Simulations in Related Indoles

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of indole derivatives, MD simulations provide crucial insights into their dynamic behavior, stability, and interaction with biological targets, which is vital for drug design and discovery. tandfonline.comespublisher.com

Researchers employ MD simulations to validate the results of molecular docking studies, which predict the preferred binding orientation of a ligand to a receptor. tandfonline.com While docking provides a static snapshot, MD simulations can reveal the stability of these interactions in a dynamic, solvent-exposed environment that mimics physiological conditions. tandfonline.com For instance, simulations can confirm whether a promising indole-based drug candidate remains stably bound within the active site of a target enzyme, such as dihydrofolate reductase (DHFR) or Pim-1 kinase. tandfonline.comtandfonline.com

Key parameters analyzed during MD simulations of indole derivatives complexed with proteins include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. tandfonline.com A stable RMSD value over the course of a simulation suggests that the protein-ligand complex has reached equilibrium and remains stable. tandfonline.comtandfonline.com

Binding Free Energy: Methods like Molecular Mechanics Generalized-Born Surface Area (MM-GBSA) are used to calculate the binding affinity between the indole ligand and its target. tandfonline.com These calculations can help in comparing the binding strengths of different indole derivatives and identifying the most potent inhibitors. espublisher.com

Interaction Analysis: MD simulations allow for a detailed examination of the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the binding of indole derivatives to their biological targets. mdpi.com Understanding these interactions at a dynamic level is crucial for the rational design of new molecules with improved activity. nih.gov

Biological Activity and Medicinal Chemistry Research

Role as an Intermediate in Phytoalexin Biosynthesis

1-Methoxyindole-3-carbaldehyde is a significant intermediate in the biosynthesis of indole-containing phytoalexins, which are antimicrobial secondary metabolites produced by plants in response to pathogen attack. Found in plants like Brassica oleracea and Arabidopsis thaliana, this compound is part of a complex defense mechanism. nih.gov

Indole (B1671886) phytoalexins, derived from pathways involving 1-methoxyindole (B1630564) structures, are crucial for plant defense. These compounds are part of a broader class of indole alkaloids recognized for a wide range of potent biological activities, including antimicrobial and anticancer properties. researchgate.net The synthesis of these defense compounds in cruciferous plants like Arabidopsis involves a network of indolic metabolites. nih.govnih.gov The accumulation of these compounds is a direct response to stress, such as pathogen infection, and is correlated with the plant's ability to restrict pathogen growth. researchgate.net Epidemiological studies have suggested that cruciferous vegetables, rich in these indole-containing metabolites, may offer protection against cancer by modulating carcinogen metabolism, highlighting the antiproliferative potential of these natural products.

In the model plant Arabidopsis thaliana, the biosynthesis of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) derivatives is a well-studied defense pathway. nih.govnih.gov This pathway originates from the amino acid tryptophan. nih.govoup.com

The key steps are:

Tryptophan is converted to indole-3-acetaldoxime (IAOx) by the cytochrome P450 enzymes CYP79B2 and CYP79B3. nih.govoup.com

IAOx is then converted to indole-3-acetonitrile (B3204565) (IAN) . nih.govoup.com

The enzyme Cytochrome P450 (CYP) 71B6 efficiently converts IAN into indole-3-carbaldehyde (ICHO). nih.govnih.gov

Subsequently, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is involved in the oxidation of ICHO to indole-3-carboxylic acid (ICOOH). nih.govnih.gov

The formation of the 1-methoxy variant, this compound, occurs within this complex network. Studies have shown that 1-methoxy-3-indolylacetaldehyde oxime is an early precursor to 1-methoxyindole-containing phytoalexins, indicating that the methoxy (B1213986) group is introduced early in the pathway. rsc.org

The accumulation of indole-3-carbaldehyde and its derivatives is a hallmark of an induced plant defense response. nih.govnih.gov In Arabidopsis, treatment with silver nitrate (B79036) (AgNO₃), a chemical elicitor that mimics pathogen attack, leads to a significant accumulation of ICHO and ICOOH derivatives, with total levels comparable to that of the well-known phytoalexin camalexin. nih.govnih.gov This demonstrates their central role in the plant's induced chemical defense system. While synthetic chemical inducers are being developed to activate plant immunity, the natural derivatives of compounds like this compound are the endogenous players in this response, acting as signals and defense molecules upon pathogen recognition. frontiersin.org

Antimicrobial and Antifungal Activities of Derivatives

Derivatives of indole-3-carbaldehyde have been a focus of research for developing new antimicrobial agents, particularly in the face of multi-drug-resistant microbial infections. nih.gov Synthetic modifications of the indole-3-carbaldehyde scaffold have yielded compounds with significant biological activity.

For instance, a series of indole-3-aldehyde hydrazide/hydrazone derivatives were evaluated for their in vitro antimicrobial activities against several microorganisms. These compounds showed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against bacteria like Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis, as well as the fungus Candida albicans. nih.gov

Similarly, indole-3-carbaldehyde semicarbazone derivatives have demonstrated notable antibacterial activity. In one study, these compounds were tested against Gram-positive (S. aureus and B. subtilis) and Gram-negative (P. aeruginosa and E. coli) bacteria, with some derivatives showing inhibitory activity at MIC values of 100 to 150 µg/mL against the Gram-positive strains. csic.es

These findings underscore the potential of using this compound as a starting point for the synthesis of novel antimicrobial and antifungal agents. researchgate.net

Antiproliferative and Anticancer Research

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are widely investigated for their anticancer properties. researchgate.net Compounds derived from indole-3-carbaldehyde have shown promise in antiproliferative research.

Numerous studies have demonstrated the cytotoxic effects of indole-based compounds on various human cancer cell lines. Derivatives of indole-3-carbaldehyde have been synthesized and tested for their ability to inhibit the growth of cancer cells in laboratory settings.

For example, certain indole-3-ethylsulfamoylphenylacrylamides exhibited significant inhibitory effects on a panel of cancer cell lines, with GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values in the nanomolar range (0.02 to 0.35 µM), which was 10-50 times more potent than the reference drug SAHA. nih.gov Other studies on isoindole-1,3-dione derivatives showed inhibitory effects on the viability of A549 lung adenocarcinoma cells. nih.gov

The table below summarizes findings from various studies on the cytotoxic activity of different indole derivatives, illustrating the broad potential of this class of compounds.

| Compound Class | Cell Line | Cancer Type | Activity Metric | Result |

|---|---|---|---|---|

| 1-Carbaldehyde-3,4-dimethoxyxanthone | Jurkat | Leukemia | IC₅₀ | ~10 µM |

| 1-Carbaldehyde-3,4-dimethoxyxanthone | LNCaP | Prostate Cancer | IC₅₀ | ~20 µM |

| 1-Carbaldehyde-3,4-dimethoxyxanthone | PC-3 | Prostate Cancer | IC₅₀ | ~25 µM |

| Indole-3-ethylsulfamoylphenylacrylamides (Comp. 11) | Various | Multiple | Mean GI₅₀ | 0.04 µM |

| Indole Alkaloid (Harmalacidine) | U-937 | Leukemia | IC₅₀ | 3.1 µM |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (Comp. 3h) | Multiple | Multiple | GI₅₀ | 22 nM |

| Isoindole-1,3-dione derivatives | A549 | Lung Adenocarcinoma | IC₅₀ | 13.6-18.4 µg/mL |

Selective Toxicity to Cancer Cells vs. Non-Cancer Cells

While the broader class of indole derivatives has been a significant area of focus in the development of therapeutic agents, including those with anti-cancer properties, specific research detailing the selective toxicity of this compound against cancerous versus non-cancerous cell lines is not extensively documented in publicly available literature. Indole-3-carboxaldehyde (B46971) and its various derivatives have been investigated for a range of biological activities, including anti-cancer effects, but comparative cytotoxicity data for the 1-methoxy variant remains a subject for further investigation.

Induction of Monooxygenase Activities

This compound has been identified as a potent inducer of monooxygenase activity. Research involving the dietary modification of xenobiotic metabolism led to the isolation of this compound from Brassica oleracea (cauliflower). researchgate.netresearchgate.net In studies comparing various indolylic compounds, this 1,3-disubstituted indole was found to be a more potent inducer of hepatic monooxygenase activity than other 3-substituted indoles tested, such as indole-3-carbinol (B1674136) (I3C), indole-3-acetonitrile (IAN), and indole-3-carbaldehyde. researchgate.netresearchgate.net This finding suggests that the 1-methoxy substitution significantly enhances the compound's ability to stimulate these critical phase I detoxification enzymes.

Antioxidant Properties of Derivatives

Derivatives of indole-3-carbaldehyde have demonstrated notable antioxidant capabilities, which are evaluated through various in vitro assays. The antioxidant potential often stems from the ability of these molecules to donate hydrogen or electrons to scavenge free radicals.

One area of study involves indole-3-carboxaldehyde analogues conjugated with different aryl amines. These derivatives have been assessed for their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical and inhibit microsomal lipid peroxidation. Findings indicate that the coupling of aryl amines is a crucial feature for significant antioxidant activity. For instance, certain Schiff base derivatives have shown superior antioxidant activity compared to the standard antioxidant butylated hydroxy anisole (B1667542) (BHA).

Another important class of derivatives is the indole-3-carboxaldehyde thiosemicarbazones. These compounds have been evaluated using DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity) assays. The results show that substitutions on the thiosemicarbazone moiety influence the antioxidant strength.

| Derivative Class | Assay Method | Key Finding | Reference |

|---|---|---|---|

| Aryl Amine Conjugates | DPPH Radical Scavenging | Coupling of aryl amines significantly enhances antioxidant activity. | |

| Aryl Amine Conjugates | Microsomal Lipid Peroxidation | Some derivatives show higher activity than the standard BHA. | |

| Thiosemicarbazones | ABTS Radical Scavenging | Certain derivatives demonstrated very potent activity. | |

| Thiosemicarbazones | CUPRAC | Substitutions on the thiosemicarbazone N-end resulted in potent reducing capacity. | |

| C-3 Substituted Indoles | DPPH Radical Scavenging | A derivative with a pyrrolidinedithiocarbamate moiety was the most active scavenger. | nih.gov |

Other Reported Biological Activities (e.g., Anticholinesterase, Anti-inflammatory)

Beyond antioxidant effects, derivatives of indole-3-carbaldehyde have been explored for other significant biological activities, including anticholinesterase and anti-inflammatory properties.

Anticholinesterase Activity: The inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for conditions like Alzheimer's disease. Indole-3-carboxaldehyde thiosemicarbazone derivatives have been synthesized and evaluated for their potential to inhibit these enzymes. Studies comparing these derivatives to the standard drug Galanthamine have shown that specific substitutions on the thiosemicarbazone structure can lead to valuable inhibitory activity against both AChE and BChE, marking them as potential target molecules for further investigation. aku.edu.tr

| Compound | Enzyme Target | Inhibition (%) at 200 µg/mL | Reference |

|---|---|---|---|

| Derivative 3a | AChE | 10.35 ± 0.92 | |

| Derivative 3b | AChE | 22.48 ± 1.15 | |

| Derivative 3c | AChE | 35.14 ± 0.21 | |

| Derivative 3d | BChE | 25.70 ± 1.04 | |

| Galanthamine (Standard) | AChE | 82.37 ± 1.12 | |

| Galanthamine (Standard) | BChE | 84.06 ± 0.88 |

Anti-inflammatory Activity: The parent compound, indole-3-carboxaldehyde (also known as IAld), a tryptophan metabolite derived from gut microbiota, has demonstrated significant anti-inflammatory effects. mdpi.comwikipedia.org Research has shown that IAld can alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and suppressing the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome in intestinal epithelial cells. mdpi.com This activity helps to prevent intestinal epithelial barrier injury. mdpi.com Further studies have indicated that IAld can also mitigate inflammatory responses in macrophages, which are crucial in conditions like atherosclerosis. nih.gov Its mechanism involves modulating specific signaling pathways to reduce the levels of pro-inflammatory cytokines. nih.govnih.gov

Structure Activity Relationship Sar Studies and Drug Design

Impact of Substituents on Biological Activity

The biological profile of indole-based compounds is highly dependent on the nature and position of substituents on the indole (B1671886) ring. The electron-rich character of the indole nucleus is readily modulated by the introduction of various functional groups, which in turn influences the molecule's interaction with biological targets. chim.itmdpi.com

The substitution at the N-1 position of the indole ring significantly impacts the biological activity. The presence of a methoxy (B1213986) group at this position (N-OCH₃) is a key feature of many biologically active indole phytoalexins, which are known for their antimicrobial properties. researchgate.netnih.govnih.gov The 1-methoxy group enhances the reactivity and diversifies the regiochemical behavior of the indole ring. chim.it

Research on indolyl-pyridinyl-propenones has demonstrated that the position of the methoxy group on the indole ring is a critical determinant of anticancer activity. nih.gov Shifting the methoxy group from one position to another can alter not only the potency of the compound but also its mechanism of action, for instance, by switching from inducing methuosis to disrupting microtubules. nih.gov In the context of 1-methoxyindole-3-carbaldehyde derivatives, the 1-methoxy group is integral to the structure of key intermediates used in the synthesis of phytoalexins like 1-methoxybrassinin and 1-methoxyspirobrassinol, compounds with recognized antimicrobial activity. researchgate.netnih.gov This highlights the strategic importance of the N-1 methoxy substituent in designing indole analogues with specific biological functions.

The carbaldehyde group at the C-3 position is a cornerstone of the bioactivity of this class of compounds. researchgate.netresearchgate.net This moiety is not only a common feature in many natural and synthetic bioactive indoles but also serves as a versatile chemical handle for synthesizing a diverse range of derivatives. nih.govresearchgate.net

The aldehyde group can participate in crucial interactions with biological targets, such as forming hydrogen bonds, which can enhance binding affinity. mdpi.com Furthermore, its presence can improve the aqueous solubility of indole compounds, promoting better uptake and bioavailability in vivo. mdpi.com

The true value of the C-3 aldehyde in drug design lies in its reactivity. It readily undergoes condensation reactions with various amines and related nucleophiles to form derivatives like Schiff bases, hydrazones, and oximes. mdpi.comresearchgate.net These modifications have led to the discovery of compounds with a broad spectrum of activities, including:

Antioxidant Activity : Indole-3-carboxaldehyde (B46971) analogues conjugated with aryl amines have shown significant antioxidant properties.

Urease Inhibition : Oxime derivatives of N-substituted indole-3-carbaldehydes have been identified as potent urease inhibitors, which are relevant for treating Helicobacter pylori infections. nih.govmdpi.com

Anti-parasitic Activity : The introduction of an aldehyde group at the C-3 position has been shown to enhance the anti-Toxoplasma gondii activity of indole derivatives. mdpi.com

This synthetic tractability makes the aldehyde moiety a focal point for generating molecular diversity and tuning the biological profile of the parent indole scaffold. researchgate.netglobethesis.com

Conformational Isomerism and Bioactivity (e.g., Syn/Anti Oximes)

When the aldehyde group of this compound is converted into an oxime, it introduces a new stereocenter, leading to the formation of conformational isomers, specifically syn (Z) and anti (E) isomers. nih.govmdpi.com The spatial arrangement of the hydroxyl group relative to the C=N double bond can have a profound impact on the molecule's ability to interact with its biological target, making stereochemistry a critical factor in bioactivity.

Studies on N-substituted indole-3-carbaldehyde oximes as urease inhibitors have shown that the syn and anti isomers can exhibit different potencies. nih.govnih.gov For example, in one study, both the syn and anti isomers of N-benzyl-indole-3-carbaldehyde oxime were identified as potent urease inhibitors, with IC₅₀ values significantly lower than the standard drug, thiourea. mdpi.comnih.govresearchgate.net

The isomerization process between syn and anti forms can be influenced by factors such as pH. nih.govmdpi.com For 1-methoxyindole-3-carboxaldehyde oxime, which is a key intermediate in phytoalexin synthesis, the isomerization from the anti to the syn isomer has been observed under acidic conditions. researchgate.netnih.govnih.gov The stability and interconversion of these isomers are crucial considerations in drug design, as the desired biological activity may be associated with a specific, and potentially less stable, conformer.

| Compound | Isomer Configuration | Target | IC₅₀ (mM) | Reference |

| N-Methyl-indole-3-carbaldehyde Oxime | syn | Urease | 0.0516 ± 0.0035 | nih.govresearchgate.net |

| N-Benzyl-indole-3-carbaldehyde Oxime | syn | Urease | 0.0345 ± 0.0008 | nih.govresearchgate.net |

| Thiourea (Standard) | N/A | Urease | 0.2387 ± 0.0048 | nih.govresearchgate.net |

Design Principles for Novel Bioactive Indole Analogues

The SAR data gathered from this compound and its derivatives have informed several key principles for the design of new and more potent bioactive agents. The indole scaffold is considered a "privileged structure" in drug discovery, and strategic modifications can optimize its therapeutic potential. mdpi.commdpi.com

Key design principles include:

Scaffold Hybridization : A powerful strategy involves combining the indole core with other known bioactive pharmacophores. researchgate.netresearchgate.net This "molecular hybridization" can lead to chimeric molecules with enhanced activity or a novel mechanism of action. For example, linking the indole moiety to pyrazole (B372694) or triazole heterocycles has been explored for developing new antitumor agents. researchgate.net

Modification of the C-3 Position : As established, the C-3 carbaldehyde is a prime site for derivatization. Designing extensive libraries of Schiff bases, hydrazones, and other related structures by reacting the aldehyde with diverse aromatic and heterocyclic amines allows for fine-tuning of electronic and steric properties to maximize target engagement. mdpi.com

Substitution on the Indole Ring : Introducing various substituents (e.g., methoxy, halogens, nitro groups) at different positions on the benzene (B151609) portion of the indole ring can modulate the molecule's lipophilicity, electronic distribution, and metabolic stability. mdpi.comnih.gov The position of a methoxy group, for instance, has been shown to be critical for anticancer activity. nih.gov

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve the compound's pharmacokinetic or pharmacodynamic profile. For instance, a tetrazole ring is often used as a bioisostere for a carboxylic acid group to enhance drug-like properties. beilstein-journals.org

These principles guide medicinal chemists in the rational design of new indole-based drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug design, providing deep insights into the SAR of indole derivatives at the molecular level. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and Density Functional Theory (DFT) calculations are routinely employed to rationalize experimental findings and guide the design of new analogues. mdpi.comresearchgate.net

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For indole-3-carbaldehyde oxime derivatives, docking studies have been used to investigate the binding interactions with the active site of the urease enzyme, helping to explain the observed inhibitory activity of different isomers. nih.govmdpi.com

DFT Studies : DFT calculations provide information on the electronic properties of molecules, such as the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov This information helps in understanding the molecule's reactivity, stability, and potential for engaging in specific interactions like π-π stacking within an enzyme's active site. mdpi.com

Pharmacophore Modeling and QSAR : By analyzing a set of active compounds, a 3D pharmacophore model can be generated, which defines the essential structural features required for biological activity. Well-validated QSAR models can then be used to predict the bioactivity of newly designed compounds before their synthesis, saving time and resources. nih.gov

These in silico approaches allow for the rapid screening of virtual compound libraries and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process for novel indole-based therapeutics.

Applications and Future Directions in Chemical Biology and Material Science

Precursor for Complex Heterocyclic Scaffolds

The indole (B1671886) nucleus is a prevalent motif in numerous biologically active compounds and functional materials. 1-Methoxyindole-3-carbaldehyde serves as a key starting material for the construction of more elaborate heterocyclic frameworks, leveraging the reactivity of both the indole core and the aldehyde functionality.

Synthesis of Pyrimido[1,2-a]indole (B3349944) Derivatives

While direct, specific examples detailing the synthesis of pyrimido[1,2-a]indole derivatives starting from this compound are not extensively documented in currently available literature, the general synthetic strategies for this class of compounds often involve the reaction of an indole derivative with a suitable three-carbon synthon, which can be derived from various pyrimidine (B1678525) precursors. The aldehyde group in this compound could, in principle, participate in condensation reactions with aminopyrimidines or their derivatives, followed by cyclization to yield the desired fused heterocyclic system. The methoxy (B1213986) group on the indole nitrogen may influence the reactivity and regioselectivity of such cyclization reactions.

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Indole-3-carbaldehyde and its derivatives are recognized as ideal precursors for generating biologically active structures through MCRs. nih.gov These reactions provide access to a wide array of complex molecules. nih.gov

While a comprehensive review of the applications of 1H-indole-3-carbaldehyde in MCRs between 2014 and 2021 highlights its utility in assembling pharmaceutically interesting scaffolds, specific examples detailing the participation of this compound are less common. nih.gov However, the established reactivity of the parent compound suggests that the 1-methoxy derivative would be a viable substrate for similar transformations. For instance, it could likely participate in well-known MCRs such as the Biginelli or Hantzsch-type reactions, leading to the formation of diverse heterocyclic libraries. The electron-donating nature of the methoxy group could potentially modulate the reactivity of the indole nucleus and the aldehyde, influencing reaction rates and product yields.

Potential as Chemical Probes and Biomarkers

The intrinsic properties of the indole scaffold, including its fluorescence and presence in biological systems, make its derivatives attractive candidates for the development of chemical probes and biomarkers.

This compound has been identified in root vegetables. foodb.ca This natural occurrence suggests its potential as a biomarker for the consumption of these food products. foodb.ca Further metabolomic studies could validate its specificity and reliability as an indicator of dietary intake.

In the realm of chemical probes, while specific applications of this compound are still emerging, the broader class of indole-3-carboxaldehyde (B46971) derivatives has been utilized in the development of fluorescent sensors. For example, a novel on/off fluorescent indole-BODIPY-based chemosensor for Cu2+ was synthesized using 2-methyl-indole-3-carbaldehyde. researchgate.net This indicates the potential for derivatizing this compound to create probes for various analytes. Its inherent spectroscopic properties, which can be tuned by modifying the indole core and the aldehyde group, make it a promising platform for the design of new fluorescent probes for biological imaging.

Advancements in Environmentally Friendly Synthesis (Green Chemistry)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing indole derivatives, this often involves the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions.

While specific green synthesis protocols for this compound are not extensively detailed, broader research into the environmentally friendly synthesis of related indole compounds provides valuable insights. For instance, the synthesis of bis(indolyl)methanes, which involves the reaction of indoles with aldehydes, has been a focus of green chemistry research. Methodologies have been developed that utilize catalysts such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under solvent-free conditions, offering economic and environmental advantages. beilstein-journals.org Other approaches have employed nanocatalysts that can be easily recovered and reused for multiple reaction cycles. beilstein-journals.org The application of these principles, including the use of water as a solvent and the development of recyclable catalytic systems, could significantly improve the sustainability of this compound synthesis. beilstein-journals.orgjddhs.com

Future Research Trajectories in this compound Chemistry and Biology

The unique structural features of this compound open up several promising avenues for future research in both chemistry and biology.

In Chemical Synthesis:

Exploration of Novel Multicomponent Reactions: A key area for future work is the systematic investigation of this compound in a wider range of MCRs. This could lead to the discovery of novel heterocyclic scaffolds with potential biological activities. The influence of the N-methoxy group on the stereoselectivity of these reactions would be a particularly interesting aspect to explore.

Development of Asymmetric Synthesis: The development of catalytic asymmetric methods to introduce chirality into molecules derived from this compound would be a significant advancement, providing access to enantiomerically pure compounds for pharmacological testing.

Polymer and Material Science Applications: The reactivity of the aldehyde group could be exploited for the incorporation of the 1-methoxyindole (B1630564) moiety into polymers or other materials. This could lead to the development of novel materials with interesting photophysical or electronic properties.

In Chemical Biology and Medicinal Chemistry:

Design of Novel Fluorescent Probes: Building on the inherent fluorescence of the indole nucleus, future research could focus on designing and synthesizing novel fluorescent probes based on the this compound scaffold. These probes could be tailored to detect specific metal ions, reactive oxygen species, or other biologically relevant molecules.

Validation as a Biomarker: Further studies are needed to validate the potential of this compound as a reliable biomarker for the consumption of certain foods. This would involve quantitative analysis in various food sources and human samples.

Investigation of Biological Activity: A systematic evaluation of the biological activity of this compound and its derivatives is warranted. Given the wide range of pharmacological properties exhibited by other indole compounds, it is plausible that this molecule could serve as a lead compound for the development of new therapeutic agents.

Conclusion and Outlook

Summary of Key Discoveries and Contributions

Research on 1-Methoxyindole-3-carbaldehyde has established it as a pivotal molecule in synthetic and natural product chemistry. A key discovery is its function as a versatile electrophile, which, unlike typical indoles that favor electrophilic substitution, undergoes regioselective nucleophilic substitution at the 2-position. scispace.comresearchgate.net This distinct reactivity is attributed to the methoxy (B1213986) group at the 1-position, which acts as an effective leaving group, particularly when an electron-withdrawing group like the carbaldehyde at C3 is present. scispace.comresearchgate.netclockss.org This behavior has enabled the synthesis of a diverse array of 2-substituted indole-3-carbaldehydes, providing access to scaffolds that are otherwise challenging to prepare. scispace.comresearchgate.net

Another significant contribution is its identification as a naturally occurring compound in cruciferous plants such as Brassica oleracea (cabbage) and Arabidopsis thaliana. nih.govnih.gov In this context, it is recognized as a phytoalexin, a class of antimicrobial compounds produced by plants to defend against pathogens. scispace.comsemanticscholar.org Specifically, it has been termed a "radish phytoalexin." semanticscholar.org Furthermore, it serves as a crucial intermediate in the biosynthesis and synthetic pathways of more complex, sulfur-containing indole (B1671886) phytoalexins, including brassicanal A and the precursors to brassinin (B1667508) and camalexin. scispace.comnih.govresearchgate.net Research has also demonstrated its potential as a potent root growth promoter, forming the basis of "SOMRE" (Somei, root, elongation) compounds aimed at agricultural applications. semanticscholar.org

Challenges and Opportunities in this compound Research

Despite its utility, research on this compound is not without its challenges. A primary challenge lies in controlling its reactivity. The molecule possesses multiple reactive sites, and the reaction pathway can be highly dependent on the choice of solvent. For instance, reactions with nucleophiles in aprotic polar solvents like DMF tend to result in nucleophilic substitution at the C2 position, while in solvents like THF, conjugate addition to the side chain can occur. clockss.org Achieving high regioselectivity and yield requires precise control over reaction conditions, which can be a significant synthetic hurdle. The stability of certain reaction intermediates can also be problematic, complicating isolation and subsequent synthetic steps. scispace.com

These challenges, however, create numerous opportunities. The unique reactivity of this compound presents a substantial opportunity for the discovery of novel chemical transformations and the synthesis of new classes of indole derivatives. The ability to readily introduce a wide range of substituents (S-, O-, N-, and C-nucleophiles) at the C2 position opens new avenues for creating libraries of complex molecules for biological screening. scispace.comresearchgate.net There is also a growing opportunity to develop more sustainable and environmentally friendly synthetic methods. The successful application of mechanochemistry for the synthesis of its oxime derivative is a prime example, offering a solvent-free, safer alternative to traditional solution-phase reactions. nih.gov Further exploration of its role as a plant growth regulator offers significant opportunities in agricultural science, potentially leading to new products that enhance crop yields. semanticscholar.org

Prospective Impact on Pharmaceutical and Agricultural Sciences

The prospective impact of this compound on the pharmaceutical and agricultural sciences is considerable.

Pharmaceutical Sciences: The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents. chim.it this compound serves as a valuable building block for synthesizing complex indole alkaloids and other derivatives with a wide spectrum of potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netchim.itchemimpex.com Its unique ability to generate diverse 2-substituted indoles is particularly valuable for drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR) to develop more potent and selective therapeutic agents. scispace.comresearchgate.net

Agricultural Sciences: In agriculture, the impact could be twofold. Firstly, as a natural phytoalexin and a precursor to other defense compounds like brassinin, it plays a role in plant-pathogen interactions. nih.govresearchgate.net A deeper understanding of its function could lead to novel strategies for enhancing crop resilience, either through genetic engineering or the development of new plant protection agents that stimulate natural defense pathways. Secondly, its demonstrated activity as a potent root promoter is highly promising. semanticscholar.org Formulations based on this compound could be developed to improve nutrient and water uptake in crops, boost agricultural productivity, and potentially aid in reforestation and combating desertification by promoting robust root systems in challenging soil conditions. semanticscholar.org

Q & A

Synthesis Optimization and Mechanistic Insights

Q: What are the most efficient synthetic routes for 1-Methoxyindole-3-carbaldehyde, and how can reaction conditions be optimized? A: The Vilsmeier-Haack reaction is a primary method, using 1-Methoxyindole as a starting material. In a typical procedure, POCl₃ and DMF are employed to introduce the aldehyde group at the 3-position. For example, 4-Methoxy-1H-indole-3-carbaldehyde was synthesized using POCl₃ (1.2 equiv) and DMF (5.0 equiv) in NaOH (2M, 40 mL) at controlled temperatures . Optimization involves adjusting stoichiometry (e.g., excess DMF to drive formylation) and reaction time (monitored via TLC). Post-reaction neutralization with NaOH ensures product stability. Purity (>98%) is achieved through recrystallization or column chromatography.

Functionalization Strategies for Structural Diversification

Q: How can researchers introduce substituents (e.g., halogens, alkyl groups) to this compound for structure-activity studies? A: Electrophilic substitution at the indole ring’s 5- or 6-position is feasible. For iodination, iodine with oxidizing agents (e.g., HIO₃) in dichloromethane at 0–25°C selectively adds iodine to the 6-position, as seen in 6-Iodo-1H-indole-3-carbaldehyde synthesis . Methoxy groups direct electrophiles to specific positions; for bromination, NBS in DMF/acetic acid under light can be used. Advanced techniques like continuous flow reactors improve yield and scalability for halogenated derivatives .

Analytical Characterization and Purity Assessment

Q: What analytical methods are critical for characterizing this compound and ensuring purity in research settings? A: Key techniques include:

- ¹H/¹³C NMR : Confirms aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm) .

- HPLC : Purity assessment (>98% by HPLC) with C18 columns and UV detection at 254 nm .

- UPLC-MS/MS : Used in polyphenol studies to identify this compound (m/z 175.16 [M+H]⁺) with retention time alignment .

- Melting Point : Reported mp 140–146°C for structural analogs (e.g., Indole-4-carboxaldehyde) aids validation .

Biological Activity Profiling and Assay Design

Q: How can researchers design assays to evaluate the biological activity of this compound derivatives? A:

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination) .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) require derivatives with electron-withdrawing groups to enhance binding .

- Data Interpretation : Compare activity trends with substituent electronic profiles (Hammett σ values) to establish SAR .

Addressing Contradictions in Reported Synthetic Yields

Q: How should researchers reconcile discrepancies in synthetic yields of this compound across studies? A: Yield variations (e.g., 60–85%) arise from:

- Reagent Purity : Impurities in POCl₃ or DMF reduce formylation efficiency .

- Temperature Control : Exothermic reactions require strict cooling (0–5°C) to avoid side products.

- Workup Methods : Rapid neutralization (pH 7–8) prevents aldehyde oxidation. Cross-validate yields using HPLC and internal standards .

Advanced Applications in Medicinal Chemistry

Q: What strategies enhance the pharmacokinetic (PK) properties of this compound-based drug candidates? A:

- Solubility Enhancement : Introduce polar groups (e.g., -OH, -COOH) at the 5-position, as seen in 6-Methylindole-3-carboxylic acid derivatives .

- Metabolic Stability : Fluorination or deuteriation at the 6-position reduces CYP450-mediated degradation .

- Prodrug Design : Esterification of the aldehyde group (e.g., ethyl ester) improves bioavailability .

Computational Modeling for Reaction Pathway Prediction

Q: How can computational tools predict viable reaction pathways for novel this compound derivatives? A:

- DFT Calculations : Optimize transition states for electrophilic substitution using Gaussian at B3LYP/6-31G* level .

- Retrosynthetic Analysis : Tools like Pistachio/BKMS_METABOLIC databases propose routes using known indole transformations .

- Machine Learning : Train models on REAXYS data to predict yields based on solvent polarity and catalyst type .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |